(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483610
InChI: InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1
SMILES:
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol

(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

CAS No.:

Cat. No.: VC17483610

Molecular Formula: C9H10ClF3N2

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine -

Specification

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
IUPAC Name (1R)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
Standard InChI InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1
Standard InChI Key NWSOYVDAPWCURP-QMMMGPOBSA-N
Isomeric SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CN)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N

Introduction

(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a complex organic compound with significant potential in pharmaceuticals and materials science. Its unique structure, featuring a trifluoromethyl group and a chloro substituent on a phenyl ring attached to an ethane-1,2-diamine backbone, imparts interesting chemical properties. This compound is classified as an aliphatic amine with aromatic substituents, making it a valuable intermediate in synthesizing biologically active molecules, particularly those targeting neurokinin-1 receptors .

Synthesis and Chemical Reactions

The synthesis of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves asymmetric synthesis and biocatalysis, requiring careful control of reaction conditions such as temperature, pH, and reactant concentration to achieve high yields and selectivity for the desired chiral product. This compound can participate in various chemical reactions typical of amines, including nucleophilic substitutions and coupling reactions, often requiring specific conditions or catalysts due to the stability imparted by the trifluoromethyl group.

Biological Activity and Applications

The mechanism of action for (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves interaction with biological targets such as receptors or enzymes. Modifications on the aromatic ring can significantly affect binding affinity and selectivity towards specific biological targets, making it a candidate for further study in medicinal chemistry. Its potential applications include serving as an intermediate in the synthesis of compounds targeting neurokinin-1 receptors, which are implicated in various physiological processes.

Analytical Techniques

Relevant analyses for confirming the structural integrity and purity of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator